2-Bromo-4-nitrophenethyl alcohol
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Overview
Description
2-Bromo-4-nitrophenethyl alcohol is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenethyl alcohol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitrophenethyl alcohol typically involves the bromination of 4-nitrophenethyl alcohol. One common method is the use of bromine in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of brominating agents like N-bromosuccinimide (NBS) in combination with a suitable solvent. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitrophenethyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines (RNH₂) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Bromo-4-nitrobenzaldehyde or 2-Bromo-4-nitrobenzoic acid.
Reduction: Formation of 2-Bromo-4-aminophenethyl alcohol.
Substitution: Formation of 2-Hydroxy-4-nitrophenethyl alcohol or 2-Amino-4-nitrophenethyl alcohol.
Scientific Research Applications
2-Bromo-4-nitrophenethyl alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitrophenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrobenzyl alcohol
- 2-Bromo-4-nitrophenol
- 2-Bromo-4-nitroaniline
Uniqueness
2-Bromo-4-nitrophenethyl alcohol is unique due to its phenethyl alcohol backbone, which provides additional functional groups for further chemical modifications. This makes it more versatile compared to similar compounds like 2-Bromo-4-nitrobenzyl alcohol or 2-Bromo-4-nitrophenol, which lack the alcohol group.
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRYITQQMICKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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